molecular formula C17H15NO2 B12005139 N-Benzyl-3-phenylsuccinimide CAS No. 42856-57-5

N-Benzyl-3-phenylsuccinimide

Cat. No.: B12005139
CAS No.: 42856-57-5
M. Wt: 265.31 g/mol
InChI Key: WQMXGDJLQATBGU-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenylsuccinimide (CAS 55609-63-7) is a chemical compound from the succinimide class, which is recognized for its diverse applications in scientific research and organic synthesis. Succinimide derivatives have been extensively studied as key intermediates in the development of pharmaceutical compounds, with research indicating potential in areas such as antihypertensive and vasodilatory agents, where related N-substituted succinimides have shown activity through mechanisms like calcium channel blockade . Other succinimide derivatives are known for their anticonvulsant properties, serving as a core structure in certain classes of therapeutic agents . Furthermore, the structural motif of succinimides is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules with potential anticancer activities . Researchers value this compound as a versatile building block for constructing more complex molecular architectures. Its utility spans from being a precursor in fine chemical synthesis to a candidate for probing biological mechanisms in preclinical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42856-57-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-benzyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

WQMXGDJLQATBGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation of N Benzyl 3 Phenylsuccinimide Analogues

Reactions at the Imide Nitrogen

The nitrogen atom of the imide functionality in N-benzyl-3-phenylsuccinimide is a key site for various chemical modifications, including alkylation, acylation, and deprotection.

N-alkylation of succinimide (B58015) and its derivatives can be achieved using alkyl halides in the presence of a base. nih.gov For instance, the reaction of succinimide with various alkyl halides in ionic liquids using potassium hydroxide (B78521) as a base has been shown to be a convenient and efficient method for preparing N-substituted succinimides. nih.gov This general principle can be applied to analogues of this compound to introduce a variety of alkyl groups at the imide nitrogen, assuming the existing N-benzyl group is first removed.

N-acylation introduces an acyl group at the nitrogen atom and is a significant transformation for producing N-acyl derivatives. N-acylbenzotriazoles are effective reagents for the acylation of various compounds, including sulfonamides, which suggests their potential applicability for the N-acylation of succinimide structures. creative-biolabs.com The use of N-acylbenzotriazoles provides a route to N-acylsulfonamides in high yields. creative-biolabs.com Furthermore, N-acylation is a crucial reaction in combinatorial chemistry for the synthesis of peptide structures and other complex molecules. oup.com

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halides, Base (e.g., KOH), Ionic LiquidN-Alkyl Succinimide
N-AcylationN-Acylbenzotriazoles, Base (e.g., NaH)N-Acyl Succinimide

The synthesis of N-substituted succinimides is commonly achieved through the reaction of succinic anhydride (B1165640) with primary amines. researchgate.netmdpi.comresearchgate.net This reaction proceeds via the formation of a succinamic acid intermediate, which then undergoes cyclodehydration to form the imide ring. mdpi.com A variety of reagents and conditions can be employed for the cyclization step, including the use of zinc in acetic acid, which provides a green and efficient one-pot method. mdpi.com This approach allows for the synthesis of a wide array of N-aryl and N-alkyl succinimides. mdpi.comrsc.org For example, reacting succinic anhydride with various aromatic and aliphatic amines in acetic acid with zinc powder has been shown to produce the corresponding N-substituted succinimides in high yields. mdpi.com

Amine ReactantReaction ConditionsResulting N-Substituted Product
Aromatic AminesSuccinic Anhydride, Acetic Acid, ZincN-Aryl Succinimide
Aliphatic AminesSuccinic Anhydride, Acetic Acid, ZincN-Alkyl Succinimide
Benzylamine (B48309)Succinic Anhydride, CyclodehydrationN-Benzylsuccinimide

The N-benzyl group is a commonly used protecting group for amines and amides due to its stability and the availability of reliable methods for its removal. One of the most effective methods for the deprotection of N-benzyl groups is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

Research has shown that the efficiency of Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups can be significantly enhanced by the use of a co-catalyst, such as niobic acid-on-carbon (Nb2O5/C). nih.gov The combination of Pd/C and Nb2O5/C allows for the deprotection to proceed under milder conditions and in shorter reaction times, providing the deprotected amines in excellent yields. nih.gov This method is advantageous as the catalysts are heterogeneous and can be easily removed by filtration. nih.gov The deprotection of various N-benzyl protected amines, including N-benzylaniline and N-benzyl-3-phenylpropan-1-amine, has been successfully demonstrated using this mixed catalyst system. nih.gov

SubstrateCatalyst SystemProductYield
N-Benzylaniline10% Pd/C, 10% Nb2O5/C, H2Aniline (B41778)99%
N,N-Dibenzylaniline10% Pd/C, 10% Nb2O5/C, H2Aniline99%
N-Benzyl-3-phenylpropan-1-amine10% Pd/C, 10% Nb2O5/C, H23-Phenylpropan-1-amine99%

Reactions at the Succinimide Ring Carbons

The succinimide ring itself can undergo reactions at its carbon atoms, including nucleophilic additions to unsaturated precursors and oxidation or reduction of the carbonyl groups.

While this compound has a saturated succinimide ring, a highly relevant nucleophilic addition reaction occurs with its unsaturated precursor, N-benzyl-3-phenylmaleimide. The Michael addition of thiols to the double bond of N-substituted maleimides is a widely utilized reaction in organic synthesis and bioconjugation chemistry. This reaction, known as the thiol-Michael addition, proceeds with high efficiency and specificity, particularly at physiological pH.

The addition of a thiol to a maleimide (B117702) results in the formation of a stable thioether linkage. This reaction is significantly faster than the corresponding reaction with other potential nucleophiles like amines under neutral conditions. The resulting succinimide ring can be susceptible to hydrolysis, which can impact the stability of the conjugate. creative-biolabs.comrsc.org The rate of this hydrolysis can be influenced by substituents on the linker. rsc.org

The succinimide ring can undergo both reduction and oxidative reactions, leading to different classes of compounds.

Reduction Pathways: The reduction of the carbonyl groups in the succinimide ring can lead to the formation of pyrrolidones or pyrrolidines, depending on the reaction conditions and the reducing agent used. Catalytic hydrogenation of succinimide over solid catalysts has been studied for the synthesis of 2-pyrrolidone. rsc.org However, the carbonyl groups in succinimide are generally resistant to hydrogenation under standard conditions (e.g., platinum oxide catalyst at room temperature and atmospheric pressure). nih.gov

More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing N-substituted succinimides to the corresponding N-substituted pyrrolidines. rsc.org The reduction of succinimide itself to pyrrolidine (B122466) has been achieved through both chemical methods, using sodium in alcohol, and electrolytic reduction. researchgate.net The electrolytic reduction of maleimides, the unsaturated precursors, can be a chemoselective method to form succinimides. nih.gov

Oxidation Pathways: The succinimide ring is generally stable to oxidation. However, under certain conditions, such as hydrolysis, the ring can undergo oxidative cleavage. The hydrolysis of the succinimide ring, particularly in thio-succinimide linkers in antibody-drug conjugates, is a well-studied process that leads to the opening of the ring to form a succinamic acid derivative. creative-biolabs.commdpi.comrsc.org This ring-opening is influenced by pH and temperature, with higher pH and elevated temperatures promoting hydrolysis. creative-biolabs.com The stability of the succinimide ring to hydrolysis can be modulated by the substituents on the ring and the N-substituent. rsc.org While direct oxidation of the succinimide ring's carbon skeleton is not a commonly reported transformation, electrochemical methods have been explored to mimic the oxidative metabolism of drugs, which could potentially be applied to succinimide-containing compounds.

Functionalization of Aromatic Moieties (Phenyl and Benzyl)

The two aromatic rings in this compound, the N-benzyl group and the 3-phenyl group, are potential sites for further chemical modification through various aromatic functionalization reactions.

The phenyl and benzyl (B1604629) groups of this compound can undergo electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. savemyexams.com The regioselectivity of these reactions is governed by the electronic nature of the substituents attached to the aromatic rings. libretexts.orgwikipedia.org

For the 3-phenyl group , the succinimide ring attached to it acts as a deactivating group due to the electron-withdrawing nature of the two carbonyl groups. This deactivation is primarily due to the inductive effect (-I) of the carbonyls. Consequently, electrophilic substitution on this phenyl ring is expected to be slower than on unsubstituted benzene (B151609) and to be directed to the meta position.

For the N-benzyl group , the methylene (B1212753) (-CH₂-) bridge isolates the phenyl ring from the direct electronic effects of the succinimide nitrogen's lone pair. The succinimide moiety attached to the benzylic carbon can be considered as a whole to be an electron-withdrawing group. Therefore, the benzyl ring is also deactivated towards electrophilic substitution, and substitution is expected to occur primarily at the ortho and para positions, although with a reduced rate compared to toluene.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex polycyclic molecules. rsc.org In systems related to this compound, particularly N-phenylsuccinimide derivatives, intramolecular C-H activation can lead to the formation of new rings.

This transformation typically involves the oxidative addition of a palladium(0) catalyst to an aryl halide or triflate, followed by an intramolecular C-H activation/arylation step. The directing group, often an integral part of the molecule, plays a crucial role in bringing the palladium catalyst into proximity with the C-H bond to be activated. In the case of N-aryl succinimides, the nitrogen atom or a carbonyl oxygen can act as a directing group to facilitate the activation of an ortho C-H bond on the N-aryl ring. This leads to the formation of a palladacycle intermediate, which can then undergo further reactions to form fused heterocyclic systems. Such methodologies have been successfully applied to the synthesis of various polycyclic nitrogen heterocycles. nih.gov

Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in N-Benzyl-3-phenylsuccinimide by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent absorptions are associated with the succinimide (B58015) ring. The carbonyl (C=O) stretching vibrations typically appear as strong bands in the region of 1700-1776 cm⁻¹. google.com Specifically for N-substituted succinimides, these can manifest as two distinct bands corresponding to symmetric and asymmetric stretching of the two carbonyl groups. For instance, in N-phenylsuccinimide, these bands are observed around 1714 cm⁻¹ and 1776 cm⁻¹. google.com

The presence of the aromatic rings (benzyl and phenyl) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. acs.org The C-N stretching vibration of the succinimide ring and the attached benzyl (B1604629) group contributes to absorptions in the fingerprint region, typically around 1186-1444 cm⁻¹. ijcps.orgmdpi.com The CH₂ group of the benzyl moiety also shows characteristic stretching and bending vibrations.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Carbonyl (C=O)Asymmetric & Symmetric Stretch~1700-1776
Aromatic C-HStretch>3000
Aromatic C=CStretch~1450-1600
C-NStretch~1186-1444
Aliphatic C-H (CH₂)Stretch~2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy for this compound reveals distinct signals for each type of proton in the molecule, with their chemical shifts (δ) and coupling patterns providing valuable structural insights.

The protons of the two phenyl rings typically appear in the aromatic region, from δ 7.0 to 7.5 ppm. ijcps.orgrsc.org The five protons of the benzyl group's phenyl ring and the five protons of the 3-phenyl group will have complex multiplicity due to coupling with each other.

The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom are diastereotopic and are expected to appear as a singlet or a pair of doublets (an AB quartet) around δ 4.3-4.6 ppm. acs.orgrsc.org The protons on the succinimide ring constitute an ABX system. The proton at the C3 position (methine, CH), adjacent to the phenyl group, will show a signal around δ 3.5-4.0 ppm, likely as a doublet of doublets. The two diastereotopic methylene protons at the C4 position will appear as two separate signals, each a doublet of doublets, in the range of δ 2.5-3.5 ppm, due to geminal and vicinal coupling.

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic protons (C₆H₅)7.0 - 7.5Multiplet (m)
Benzylic protons (N-CH₂)4.3 - 4.6Singlet (s) or AB quartet
Methine proton (C3-H)3.5 - 4.0Doublet of Doublets (dd)
Methylene protons (C4-H₂)2.5 - 3.5Multiplets (m) or two dd

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound.

The carbonyl carbons of the succinimide ring are the most deshielded and appear at the downfield end of the spectrum, typically in the range of δ 175-178 ppm. mdpi.com The aromatic carbons of the benzyl and phenyl groups resonate between δ 125 and 140 ppm. rsc.org The benzylic methylene carbon (N-CH₂) signal is expected around δ 40-50 ppm. rsc.org The methine carbon (C3) bearing the phenyl group and the methylene carbon (C4) of the succinimide ring will have signals in the range of δ 30-50 ppm. mdpi.com

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
Carbonyl carbons (C=O)175 - 178
Aromatic carbons (C₆H₅)125 - 140
Benzylic carbon (N-CH₂)40 - 50
Methine carbon (C3)40 - 50
Methylene carbon (C4)30 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used. ucl.ac.be

The molecular ion peak [M]⁺ for this compound (C₁₇H₁₅NO₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (265.31 g/mol ). nih.gov A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often appears as the base peak. neu.edu.trresearchgate.net Other significant fragments may arise from the loss of CO, the succinimide ring, or the phenyl group. libretexts.org For instance, a fragment corresponding to the N-phenylsuccinimide moiety might be observed. acs.org

Fragment IonStructurem/zSignificance
[M]⁺C₁₇H₁₅NO₂⁺265Molecular Ion
[M - C₇H₇]⁺C₁₀H₈NO₂⁺174Loss of benzyl group
[C₇H₇]⁺C₇H₇⁺91Benzyl cation (often base peak)

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in this compound. researchgate.net This data is crucial for confirming the empirical and molecular formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed formula, C₁₇H₁₅NO₂. A close agreement between the found and calculated values validates the purity and composition of the compound. mdpi.com

ElementTheoretical Percentage (%)
Carbon (C)76.96
Hydrogen (H)5.70
Nitrogen (N)5.28
Oxygen (O)12.06

X-ray Diffraction Studies for Solid-State Molecular Architecture and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the stereochemical relationship between its substituents.

Studies on related N-substituted succinimides have shown that the succinimide ring is often nearly planar. researchgate.net For this compound, X-ray analysis would precisely define the orientation of the benzyl and phenyl groups relative to the succinimide ring. The dihedral angle between the plane of the succinimide ring and the planes of the two aromatic rings is a key structural parameter. researchgate.net Furthermore, if the compound is chiral (due to the stereocenter at C3), X-ray diffraction can unambiguously determine its absolute configuration. The crystal packing is typically governed by van der Waals forces and potentially weak C-H···O hydrogen bonds. researchgate.net

Single Crystal X-ray Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. For chiral molecules like 3-phenylsuccinimide derivatives, this analysis is crucial.

Absolute Configuration: The 3-phenylsuccinimide moiety contains a stereocenter at the C3 position of the succinimide ring. Therefore, the molecule can exist as (R)- or (S)-enantiomers. The absolute configuration of related chiral succinimide derivatives, such as 3-methyl-3-phenylpyrrolidine-2,5-dione, has been unambiguously determined using single-crystal X-ray analysis by refining the Flack parameter. acs.org It is expected that a similar analysis of an enantiomerically pure crystal of this compound would definitively assign its (R) or (S) configuration. Studies on racemic mixtures of similar compounds, like N-propyl- and N-(3-methoxyphenyl)-3-phenylsuccinimides, have shown they can crystallize as racemic conglomerates, where single crystals contain only one enantiomer. acs.orgresearchgate.net

Molecular Conformation: The conformation of this compound is primarily defined by the geometry of the succinimide ring and the orientation of its N-benzyl and C3-phenyl substituents.

Succinimide Ring: In related crystal structures, the five-membered succinimide ring is typically found to be nearly planar. researchgate.net

Substituent Orientation: A significant conformational feature is the dihedral angle between the plane of the succinimide ring and the attached aromatic rings. In the crystal structure of N-benzylsuccinimide, the dihedral angle between the succinimide ring and the benzyl group's phenyl ring is 83.82(6)°. researchgate.net For a series of N-phenylsuccinimides, this torsion angle was found to vary between 54.5° and 69.8°. researchgate.net It is therefore anticipated that the phenyl and benzyl groups in this compound will be significantly twisted out of the plane of the central succinimide ring, adopting a non-coplanar conformation to minimize steric hindrance.

The expected crystallographic parameters, based on analogous compounds, would be determined through such an analysis. A representative data table for a related compound, N-benzylsuccinimide, is provided below to illustrate the type of information obtained.

Table 1: Representative Crystallographic Data for the Analog N-benzylsuccinimide

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.7416(4)
b (Å) 6.5470(2)
c (Å) 12.1908(4)
β (°) 93.100(1)
Volume (ų) 1015.9(1)
Z 4

Data derived from a study on N-derivatives of succinimide. researchgate.net

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In succinimide derivatives, these are typically dominated by hydrogen bonds and van der Waals forces.

Weak C-H···O Hydrogen Bonding: In the absence of strong hydrogen bond donors (like N-H), the crystal packing of N-substituted succinimides is often directed by weak C-H···O hydrogen bonds. The carbonyl oxygen atoms of the succinimide ring act as hydrogen bond acceptors, while various C-H groups on the phenyl and benzyl substituents, as well as the succinimide ring itself, can act as donors. The crystal structure of N-benzylsuccinimide is determined by van der Waals forces and such weak C-H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules, building a stable three-dimensional supramolecular architecture.

A detailed analysis would involve identifying these contact points and characterizing their geometry (donor-acceptor distance and angle), as illustrated in the hypothetical table below.

Table 2: Hypothetical Geometric Parameters for Intermolecular C-H···O Interactions

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
C(phenyl)-H···O(carbonyl) 0.93 2.50 3.35 150
C(benzyl)-H···O(carbonyl) 0.97 2.65 3.50 145
C(ring)-H···O(carbonyl) 0.98 2.70 3.60 155

Note: These values are representative and hypothetical, based on typical geometries for such interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular structures and properties at the electronic level. For N-Benzyl-3-phenylsuccinimide, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and the pathways of potential chemical transformations.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. scispace.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with the 6-31G(d) basis set, is a widely used and reliable method for the geometry optimization and electronic structure analysis of organic molecules, including succinimide (B58015) derivatives. scispace.comresearchgate.netresearchgate.net This level of theory is effective for calculating key structural and electronic parameters. researchgate.net

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are critical for understanding the molecule's behavior.

A study on a series of N-phenylsuccinimide derivatives using the DFT/B3LYP/6-31G(d) method calculated several quantum chemical descriptors. researchgate.net While specific values for this compound are not provided in the located literature, the types of parameters calculated for related structures are directly applicable and are presented in the table below to illustrate the expected data from such a study.

Table 1: Representative Quantum Chemical Descriptors Calculated for Succinimide Derivatives using DFT B3LYP/6-31G(d) (Note: These are example values for related N-phenylsuccinimide derivatives and not the specific target compound.)

DescriptorDescriptionExample Value Range
Total Energy (E) The total electronic energy of the molecule in its optimized geometry.-590 to -3160 Hartrees
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 to -7.0 eV
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-0.4 to -1.1 eV
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability.5.9 to 6.2 eV
Dipole Moment (µ) A measure of the overall polarity of the molecule.1.1 to 4.9 Debye

Data compiled from a study on N-phenylsuccinimide derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netbiorxiv.org The MEP map provides a visual representation of the charge distribution on the molecule's surface. uobaghdad.edu.iq It is calculated from the optimized molecular structure obtained via methods like DFT. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netuobaghdad.edu.iq

For this compound, the MEP map would be expected to show significant negative potential around the two carbonyl oxygen atoms of the succinimide ring, making them the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net The aromatic rings (benzyl and phenyl) would display a complex potential distribution, while the hydrogen atoms, particularly any acidic protons, would be associated with regions of positive potential. researchgate.netrsc.org A theoretical study on N-(2-hydroxyethyl) succinimide confirmed that the most negative regions are located on the carbonyl oxygen atoms, which is consistent with expectations for the succinimide core. dntb.gov.ua This analysis is crucial for understanding how the molecule interacts with biological targets or other reactants.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of these orbitals and the energy gap between them (HOMO-LUMO gap, ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.

LUMO: The LUMO is the lowest energy orbital that can accept electrons. A lower LUMO energy signifies a greater ability to accept electrons from a donor.

HOMO-LUMO Gap (ΔE): A small energy gap between the HOMO and LUMO suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies high kinetic stability and low reactivity. nih.gov

In this compound, the HOMO is likely to be distributed over the phenyl and benzyl (B1604629) rings, which are electron-rich aromatic systems. The LUMO, conversely, is expected to be localized primarily on the succinimide ring, particularly around the electron-withdrawing carbonyl groups. This distribution dictates how the molecule will behave in charge-transfer interactions. For instance, a study of N-benzyl indole-derived hydrazones showed that the HOMO-LUMO gap was a critical parameter in assessing their activity. nih.gov Analysis of substituent effects on similar conjugated systems has shown that electron-donating or withdrawing groups can systematically tune the HOMO and LUMO energy levels, thereby altering the molecule's electronic properties and reactivity. wayne.edu

Theoretical chemistry can be used to model the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways, transition states, and activation energies. For this compound, this could involve studying several key reaction types.

Radical Mechanisms: Theoretical models can investigate the formation and stability of radical species. For instance, a study on the reaction of hydroxyl radicals with alkenes used DFT to map out reaction pathways. nih.gov A similar approach could be applied to understand potential radical-mediated reactions involving this compound, such as those initiated by radical initiators. Computational analysis can predict the most likely sites of radical attack and the energetics of subsequent steps. rsc.orgnih.gov

Cycloadditions: The succinimide ring itself is generally stable, but the phenyl group or the double bonds within the aromatic systems could potentially participate in cycloaddition reactions under specific conditions. Theoretical studies, often using DFT, can elucidate the mechanism of such reactions, for example, a [3+2] cycloaddition. researchgate.netbeilstein-journals.org These calculations would determine whether the reaction is concerted or stepwise and predict the stereochemical and regiochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) Analysis focused on Molecular Descriptors and Electronic Parameters

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. acs.org These models are based on molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure.

For a molecule like this compound, a QSAR study would typically involve calculating a wide range of descriptors. dntb.gov.ua These can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and are often derived from quantum chemical calculations. Examples include HOMO and LUMO energies, dipole moment, and atomic charges. acs.org

Steric/Geometrical Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. acs.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

A 3D-QSAR study on a series of N-phenylsuccinimides successfully established a relationship between their structure and antifungal activity. researchgate.net The study used methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) to identify the most relevant descriptors. The results indicated that a combination of several calculated parameters could be useful in predicting the biological activity of N-phenylsuccinimide derivatives. researchgate.net Such models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesReactivity, polarity, sites for interaction
Steric Molecular Weight, Molar Refractivity, Surface Area, VolumeSize, shape, potential for steric hindrance
Hydrophobic LogP, Hydrophilic-Lipophilic Balance (HLB)Membrane permeability, solubility
Topological Connectivity Indices, Wiener IndexMolecular branching and complexity

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule due to the presence of single bonds connecting the phenyl and benzyl groups to the succinimide core. This flexibility allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the dynamic behavior of the system. researchgate.net

For this compound, an MD simulation could reveal:

The preferred orientations (torsion angles) of the benzyl and phenyl rings relative to the succinimide ring.

The flexibility of the succinimide ring itself, which typically adopts a relatively planar or slightly puckered conformation. biorxiv.org

A study on the conformational effects of succinimide formation within a protein highlighted how the succinimide ring can act as a "conformational-lock," significantly reducing the flexibility of the local polypeptide chain. biorxiv.org While this is in a protein context, it underscores the conformational influence of the succinimide moiety. Similarly, a computational study of N-(2-hydroxyethyl) succinimide performed a conformational analysis to identify its most stable forms. dntb.gov.ua Understanding the conformational preferences of this compound is essential, as the biologically active conformation may not be the lowest energy conformation in isolation.

In Silico Prediction of Molecular Descriptors Relevant to Intermolecular Interactions

The computational, or in silico, prediction of molecular descriptors is a cornerstone in modern medicinal chemistry and materials science. For a compound like this compound, these descriptors provide quantitative estimates of its physicochemical properties, which in turn govern its behavior in biological systems, including its ability to cross membranes and interact with molecular targets. ontosight.ai The key descriptors relevant to intermolecular interactions are lipophilicity, permeability, and aqueous solubility.

Detailed Research Findings

The structure of this compound, featuring a succinimide core with both a benzyl group on the nitrogen and a phenyl group at the 3-position, creates a molecule with distinct regions of polarity and non-polarity. ontosight.ai The two aromatic rings contribute significantly to its lipophilic character. ontosight.ai Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Computational models use the compound's structure to calculate various parameters. The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one. The Topological Polar Surface Area (TPSA) is another crucial descriptor, calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, in silico predictions provide valuable insights. Studies on various succinimide derivatives have consistently shown that lipophilicity is a pivotal physicochemical parameter influencing their passive permeation through hydrophobic biological barriers. researchgate.netresearchgate.net While experimental determination can be time-consuming, computational methods offer a rapid and reliable alternative for predicting these properties. researchgate.net

Interactive Data Table: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueSignificance
Molecular Formula C₁₇H₁₅NO₂Basic molecular composition
Molecular Weight 265.31 g/mol Mass of one mole of the compound
XLogP3 3.1Indicates significant lipophilicity and preference for lipid environments
Topological Polar Surface Area (TPSA) 37.4 ŲSuggests good potential for membrane permeability
Aqueous Solubility (logS) -3.7Predicts low solubility in water
Hydrogen Bond Donors 0Lacks protons attached to electronegative atoms to donate in H-bonds
Hydrogen Bond Acceptors 2The two carbonyl oxygens can accept hydrogen bonds
Rotatable Bonds 3Indicates a degree of conformational flexibility

Note: Data sourced from computational predictions available in public chemical databases. The XLogP3 value is a calculated logarithm of the octanol/water partition coefficient.

Theoretical Examination of Substituent Electronic Effects

The electronic properties of this compound are dictated by its constituent parts: the succinimide ring and the two phenyl rings. The distribution of electron density within the molecule can be significantly altered by introducing substituents onto these aromatic rings. The Hammett equation is a well-established tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. wikipedia.org

The equation is generally expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the reference constant for the unsubstituted reaction. wikipedia.org

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect of that group.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent used. wikipedia.org

Detailed Research Findings

While specific studies applying the Hammett equation directly to this compound are not prevalent, research on closely related structures demonstrates the utility of this analysis. For instance, investigations into series of substituted N-phenylsuccinimides have shown that the electronic nature of substituents on the N-phenyl ring can modulate molecular properties through conjugation effects. nih.gov Electron-withdrawing substituents can form stabilizing resonance structures with the imide nitrogen, influencing rotational energy barriers. nih.gov

Furthermore, studies on other succinimide derivatives, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, have successfully used the Hammett equation to analyze the influence of substituent electronic effects on spectroscopic data. researchgate.netresearchgate.net This indicates that the electronic character of the aryl rings has a predictable and quantifiable impact on the molecular properties of the succinimide system.

For this compound, substituents could be placed on either the N-benzyl ring or the 3-phenyl ring. The electronic effects would propagate through the molecule, influencing the reactivity of the succinimide carbonyl groups and the acidity of the α-proton. Electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density on the aromatic ring, while electron-donating groups (e.g., -OCH₃, -CH₃) would increase it.

Interactive Data Table: Expected Influence of Substituents Based on Hammett Constants

Substituent (Para-position)Hammett Sigma (σp) ValueExpected Electronic Effect
-OCH₃ (Methoxy)-0.27Strong electron-donating group (by resonance)
-CH₃ (Methyl)-0.17Weak electron-donating group (by hyperconjugation)
-H (Hydrogen)0.00Reference standard
-Cl (Chloro)+0.23Electron-withdrawing group (by induction)
-CN (Cyano)+0.66Strong electron-withdrawing group (by resonance and induction)
-NO₂ (Nitro)+0.78Very strong electron-withdrawing group (by resonance and induction)

Note: This table provides a conceptual framework for how substituents would theoretically modulate the electronic properties of the phenyl rings in this compound based on established Hammett principles.

Derivatization Strategies and Analogue Synthesis

Synthesis of N-Benzylsuccinimide Derivatives with Modified Phenyl Moieties (e.g., Substituted Phenyl Groups on the Succinimide (B58015) Ring)

Modification of the phenyl group at the 3-position of the succinimide ring is a common strategy to investigate the impact of electronic and steric effects on the molecule's activity. The synthesis of these 3-aryl-N-benzylsuccinimides can be achieved through several synthetic routes.

One prevalent method involves the condensation of a substituted phenylsuccinic acid or its corresponding anhydride (B1165640) with benzylamine (B48309). Alternatively, a pre-formed succinimide core can be arylated. For instance, N-benzylsuccinimide can undergo reactions to introduce various substituted phenyl groups at the 3-position. Research has shown the synthesis of various 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their subsequent conversion to 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones. mdpi.com

A modified Bischler-Napieralski procedure provides a route to 3-aryl-3,4-dihydroisoquinolines, which can be seen as structurally related to phenyl-substituted cyclic compounds. organic-chemistry.org This method overcomes the limitations of the classic approach, which often fails with certain substrates due to side reactions. organic-chemistry.org The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has also been explored for their potential anticonvulsant activities. rroij.com

The following table summarizes examples of N-benzylsuccinimide derivatives with modified phenyl moieties and the synthetic approaches used.

Derivative TypeSynthetic ApproachKey Features
3-Aryl-N-benzylsuccinimidesCondensation of substituted phenylsuccinic anhydride with benzylamineAllows for a wide range of substituents on the phenyl ring.
3-Aryl-3,4-dihydroisoquinolinesModified Bischler-Napieralski procedureProvides access to structurally related heterocyclic systems. organic-chemistry.org
N-(substituted phenyl) pyrrolidine-2-carboxamidesReaction of pyrrolidine-2-carboxylic acid hydrochloride with substituted anilinesExplores bioisosteric replacements of the succinimide ring. rroij.com

Synthesis of N-Phenylsuccinimide Derivatives with Modified Benzyl (B1604629) Moieties (e.g., Substituted Benzyl Groups on the Nitrogen)

For instance, N-alkylation of 3-phenylsuccinimide with different substituted benzyl bromides in the presence of a base provides a straightforward route to the desired products. This approach allows for the introduction of a wide array of substituents on the benzyl ring, including electron-donating and electron-withdrawing groups. The synthesis of N-substituted maleimides, which are structurally similar to succinimides, has been achieved through reactions with substituted anilines or aliphatic amines. ucl.ac.be

Research into Mannich bases has also led to the synthesis of aminomethylated derivatives of 3-phenylsuccinimides, where various substituted arylpiperazines or benzylpiperazines are incorporated as the amine component. nih.gov Furthermore, the synthesis of N-substituted benzamide (B126) derivatives has been explored for their potential as antitumor agents. researchgate.net

The table below provides examples of N-phenylsuccinimide derivatives with modified benzyl moieties.

Derivative TypeSynthetic ApproachKey Features
N-(Substituted benzyl)-3-phenylsuccinimidesN-alkylation of 3-phenylsuccinimide with substituted benzyl halidesEnables systematic variation of the N-benzyl substituent.
Mannich bases of 3-phenylsuccinimidesReaction with substituted arylpiperazines or benzylpiperazinesIntroduces complex amine functionalities. nih.gov
N-Substituted benzamidesModification of the core structure to include a benzamide linkageInvestigates the impact of replacing the succinimide with an amide. researchgate.net

Incorporation into Complex Heterocyclic Scaffolds (e.g., Spiropyrrolidine Heterocyclic Scaffolds)

The succinimide ring of N-benzyl-3-phenylsuccinimide can act as a building block for the construction of more complex heterocyclic systems, such as spiropyrrolidines. These spiro compounds, where two rings share a common carbon atom, are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures.

A common synthetic strategy involves the [3+2] cycloaddition reaction of an exocyclic alkene derived from the succinimide with an azomethine ylide. For example, (E)-3-arylidene-1-phenyl-succinimides can react with azomethine ylides generated in situ from α-amino acids and cyclic 1,2-diketones like isatin. nih.govmdpi.com This one-pot, three-component reaction can produce highly functionalized spiropyrrolidine derivatives with good regio- and diastereoselectivity. nih.govmdpi.com

The synthesis of various spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide scaffolds has been reported, demonstrating the versatility of this approach in generating diverse molecular architectures. tandfonline.com These complex structures often exhibit interesting biological activities.

The following table outlines the synthesis of complex heterocyclic scaffolds from this compound derivatives.

Heterocyclic ScaffoldSynthetic ApproachKey Features
Spiropyrrolidine-oxindoles[3+2] Cycloaddition of (E)-3-arylidene-1-phenyl-succinimides with azomethine ylidesCreates complex, three-dimensional structures with potential biological activity. nih.govmdpi.comresearchgate.net
Spiro-indenoquinoxaline pyrrolidine (B122466) hybridsOne-pot three-component cascade protocolGenerates novel heterocyclic hybrids. tandfonline.com
Pentacyclic Spiro[oxindole-2,3′-pyrrolidines]1,3-dipolar cycloaddition reactionsLeads to the formation of intricate polycyclic systems. tandfonline.com

Development of Bioconjugation Reagents Leveraging Succinimide Electrophilicity

The electrophilic nature of the succinimide ring, particularly in its maleimide (B117702) form, is widely exploited in bioconjugation chemistry. While this compound itself is not a maleimide, the underlying succinimide chemistry is relevant. Maleimide-based reagents react readily with nucleophiles, such as the thiol group of cysteine residues in proteins, to form stable covalent bonds. nih.govnih.gov

This reactivity allows for the attachment of various labels, such as fluorophores or drugs, to biomolecules. The stability of the resulting thio-succinimide adduct can be a concern, as it can undergo hydrolysis. nih.govnih.gov To address this, "self-stabilizing" or "next-generation" maleimides have been developed that undergo controlled ring-opening hydrolysis to form a more stable conjugate. nih.govacs.org

The development of bioconjugation reagents often involves synthesizing maleimide derivatives with specific linkers and functional groups to facilitate their attachment to biomolecules and to modulate their properties. acs.orgnih.gov

The table below highlights the use of succinimide-related structures in bioconjugation.

ApplicationReagent TypeKey Principle
Protein LabelingMaleimide-based reagentsMichael addition reaction with cysteine thiols. nih.govnih.gov
Stable Bioconjugates"Self-stabilizing" maleimidesUndergo hydrolysis to form a stable, ring-opened adduct. nih.govacs.org
Protein-Protein ConjugationHomobifunctional bis-maleimide reagentsEnable the assembly of protein dimers. nih.govacs.org

Exploration of N-Substituted Succinimides with Different Ring Systems (e.g., Glutarimides)

To further explore the structure-activity landscape, researchers have synthesized analogues of this compound where the five-membered succinimide ring is replaced by a six-membered glutarimide (B196013) ring. This modification alters the geometry and conformational flexibility of the cyclic imide core, which can have a significant impact on biological activity.

The synthesis of N-substituted glutarimides can be achieved through similar methods used for succinimides, typically involving the reaction of glutaric anhydride with a primary amine. researchgate.netresearchgate.net Comparative studies of N-substituted succinimides and glutarimides have been conducted to understand the effect of ring size on their properties and reactivity. For example, N-acyl-glutarimides have been shown to be more selective acylating agents than their N-acyl-succinimide counterparts. nsf.gov

The synthesis of 2-benzylglutarimides and their evaluation for anticonvulsant activity has been reported, highlighting the interest in these ring-expanded analogues. acs.org

The following table compares N-substituted succinimides and glutarimides.

Ring SystemKey Differences from SuccinimidesSynthetic Approach
GlutarimideSix-membered ring, greater conformational flexibility.Reaction of glutaric anhydride with primary amines. researchgate.netresearchgate.net
N-Acyl-glutarimideLess distorted amide bond compared to N-acyl-succinimides. nsf.govAcylation of glutarimide.

Mechanistic Studies of Chemical Reactions Involving N Benzyl 3 Phenylsuccinimide Analogues

Kinetic Isotope Effects (KIEs) for Elucidating Rate-Determining Steps and Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org This rate change is primarily a quantum mechanical effect stemming from the fact that heavier isotopes form stronger bonds with lower vibrational frequencies, thus requiring more energy to break. wikipedia.org The ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH) defines the KIE (KIE = kL/kH). wikipedia.org

KIEs are categorized as either primary or secondary:

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) indicates that this bond breaking is part of the slowest step. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They often provide information about changes in hybridization at the transition state. nih.gov For example, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE, while a change from sp2 to sp3 leads to an inverse effect. nih.gov

In the context of N-substituted succinimide (B58015) analogues, KIEs are instrumental in distinguishing between proposed reaction pathways. For instance, in C-H activation reactions, a large primary KIE would support a mechanism where C-H bond cleavage is the rate-limiting event. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H cleavage occurs after the rate-determining step, such as in mechanisms where an initial coordination or oxidative addition is the slow step. univ-amu.fr By measuring KIEs, researchers can validate or refute proposed mechanisms, providing a clearer picture of the reaction's energetic landscape. princeton.edu

Analysis of Conflicting Reactivity under Different Catalytic Systems

The reactivity of N-substituted succinimides can vary dramatically depending on the catalytic system employed, often leading to different products through competing reaction pathways. Mechanistic studies are essential to resolve and understand these conflicts.

For example, manganese(I)-catalyzed C-H alkylation of 2-pyridones with maleimides successfully yields the desired alkylated succinimide product, overcoming challenges like competing Diels-Alder reactions, hydrolysis of the succinimide ring, or facile β-hydride elimination that might occur with other systems. scispace.com In contrast, rhodium-catalyzed hydroarylation of indolines with N-ethylsuccinimide can result in a mixture of the desired hydroarylation product and an undesired Heck-type product, indicating two competing catalytic cycles are active. mdpi.com

Different transition metals can steer the reaction towards entirely different mechanisms. Ruthenium(II) catalysts are proposed to favor a concerted C-H activation/metalation-deprotonation pathway for the hydroarylation of maleimides. nih.gov In contrast, other systems, such as those involving ammonium (B1175870) persulfate (APS) in DMSO, are known to promote pathways involving radical intermediates. The choice of catalyst, additives, and solvents can thus be tuned to favor one pathway over another, allowing for selective synthesis of the desired product.

Catalytic SystemReactantsObserved Outcome / Reaction TypeReference
Mn(I) Complex2-Pyridone and N-substituted Maleimide (B117702)Selective C-H Alkylation; avoids Diels-Alder side reaction. scispace.com
[RhCp*Cl2]2 / AgSbF6Indoline (B122111) and N-ethylsuccinimideMixture of hydroarylation and Heck products, indicating conflicting pathways. mdpi.com
[Ru(p-cymene)Cl2]2 / AdditivesN-sulfonyl ketimine and N-phenyl maleimideortho-C–H bond activated hydroarylation. nih.gov
APS-DMSON-phenylsuccinimidePromotes reactions via radical intermediates.

Investigation of Intermediates and Transition States in Succinimide Transformations

Identifying transient intermediates and characterizing transition states are central to understanding reaction mechanisms. A combination of experimental techniques and computational calculations is often employed for this purpose.

In transition metal-catalyzed reactions involving succinimide analogues, cyclometalated intermediates are frequently proposed and sometimes isolated. In the Mn(I)-catalyzed alkylation of 2-pyridone with maleimide, a five-membered manganacycle intermediate was identified and characterized by single-crystal X-ray analysis and high-resolution mass spectrometry (HRMS). scispace.com Similarly, a five-membered ruthenacycle is a key proposed intermediate in the Ru(II)-catalyzed hydroarylation of maleimides. nih.gov

In non-catalytic reactions, such as three-component 1,3-dipolar cycloadditions, the mechanism proceeds through different types of intermediates. The reaction of an arylidene-succinimide, an amino acid, and a diketone generates an azomethine ylide in situ, which then acts as the 1,3-dipole in the cycloaddition. nih.gov In other multicomponent reactions, zwitterionic intermediates, formed from the interaction of reactants like dialkyl acetylenedicarboxylates and phosphines, have been proposed to initiate the transformation. semanticscholar.org

Investigating transition states, which represent the highest energy point along a reaction coordinate, is more challenging. Computational methods like Density Functional Theory (DFT) are often used to model transition state structures and calculate their energies. This approach was used to explain the high diastereoselectivity of a 1,3-dipolar cycloaddition reaction by showing that one specific transition state (TS1-endo) was energetically favored over other possibilities. semanticscholar.org Experimentally, the concept of transition state mimicry is used in drug design, where stable molecules are synthesized to resemble the proposed transition state of an enzyme-catalyzed reaction, as demonstrated in the design of inhibitors for glycosyltransferases. nih.gov

Reaction TypeProposed IntermediateMethod of InvestigationReference
Mn(I)-catalyzed C-H AlkylationFive-membered ManganacycleSingle Crystal X-ray, HRMS scispace.com
Ru(II)-catalyzed HydroarylationFive-membered RuthenacycleMechanistic Proposal based on experimental data nih.gov
1,3-Dipolar CycloadditionAzomethine YlideIn situ generation and trapping nih.gov
Domino ReactionZwitterionic IntermediatePlausible mechanism based on known reactivity semanticscholar.org
Semiconductor Photoredox CatalysisRadical AnionMechanistic Proposal beilstein-journals.org

Studies on the Generation and Reactivity of Succinimidyl Radicals

Succinimidyl radicals are highly reactive species that play a role in various chemical transformations. While this review does not focus on them, their study is a key part of succinimide chemistry. innovareacademics.inresearchgate.net A primary precursor for generating these radicals is N-bromosuccinimide (NBS). researchgate.net

The photolysis of NBS solutions, particularly at low temperatures, has been shown to generate the succinimidyl radical. researchgate.net Studies on the reactivity of this radical have revealed distinct preferences. It preferentially attacks carbon-carbon double bonds (π bonds) to yield 1,2-addition products (e.g., 1-succinimidyl-2-bromoalkanes) rather than abstracting alkyl hydrogen atoms. researchgate.net This addition reaction competes with allylic bromination, which involves a bromine atom radical pathway. The preference for addition suggests the succinimidyl radical may possess a Σ electronic configuration. researchgate.net The reaction conditions, such as temperature and the presence of radical scavengers, can influence the competition between the succinimidyl radical and bromine atom pathways, thereby affecting the final product distribution. researchgate.net

Structure Property Relationships in N Benzyl 3 Phenylsuccinimide Systems

Influence of Molecular Structure on Spectroscopic Signatures and Chemical Shifts

The spectroscopic profile of N-Benzyl-3-phenylsuccinimide is dictated by its constituent parts: the succinimide (B58015) ring, the N-benzyl group, and the 3-phenyl group. While a complete spectral analysis for the specific tripartite molecule is not available in singular published form, its expected signatures can be inferred from data on its core fragments, such as N-benzylsuccinimide and N-phenylsuccinimide. ijcps.orgcdnsciencepub.com

In ¹H NMR spectroscopy, the protons on the succinimide ring typically appear as a singlet or a multiplet, depending on their chemical environment. For N-benzylsuccinimide, the methylene (B1212753) protons (CH₂) of the succinimide ring produce a singlet at approximately 2.64-2.70 ppm, while the benzylic CH₂ protons appear as a singlet around 4.61-4.65 ppm. ijcps.orgthieme-connect.com The aromatic protons of the benzyl (B1604629) group show a multiplet in the range of 7.26-7.34 ppm. ijcps.org The introduction of a phenyl group at the 3-position of the succinimide ring would introduce additional aromatic signals and shift the signals of the adjacent succinimide protons.

In ¹³C NMR, the carbonyl carbons of the succinimide ring are the most deshielded, appearing at approximately 176-177 ppm. ijcps.org For N-benzylsuccinimide, the succinimide CH₂ carbons resonate around 28.1 ppm, and the benzylic CH₂ carbon is found at about 42.3 ppm. ijcps.org The aromatic carbons of the benzyl group appear in the typical 127-136 ppm region. ijcps.org A 3-phenyl substituent would introduce a chiral center, leading to more complex spectra and distinct signals for the previously equivalent methylene protons and carbonyl groups of the succinimide ring.

Infrared (IR) spectroscopy provides key information on the functional groups. Succinimide derivatives show characteristic strong absorption bands for the carbonyl (C=O) groups. For N-benzylsuccinimide, these are observed around 1770 cm⁻¹ (asymmetric stretch) and 1691-1710 cm⁻¹ (symmetric stretch). ijcps.orgcdnsciencepub.com The presence of aromatic rings (benzyl and phenyl) would be confirmed by C-H stretching and bending vibrations in the aromatic region.

Table 1: Representative Spectroscopic Data for N-Substituted Succinimide Scaffolds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Reference
N-Benzylsuccinimide7.26-7.34 (m, 5H, ArH), 4.61 (s, 2H, N-CH₂), 2.64 (s, 4H, ring-CH₂)176.8 (C=O), 135.7 (Ar-C), 128.8, 128.5, 127.9 (Ar-CH), 42.3 (N-CH₂), 28.1 (ring-CH₂)1770, 1691 (C=O) ijcps.org
N-Phenylsuccinimide7.40-7.50 (m, 3H, ArH), 7.25 (d, 2H, ArH), 2.86 (s, 4H, ring-CH₂)175.9 (C=O), 131.6 (Ar-C), 128.7, 128.1, 126.1 (Ar-CH), 27.9 (ring-CH₂)1780, 1710 (C=O) cdnsciencepub.com
N-(3-Chlorophenyl)succinimide7.37-7.45 (m, 4H, ArH), 2.92 (s, 4H, ring-CH₂)175.76 (C=O), 134.68, 132.91 (Ar-C), 130.13, 128.83, 126.72, 124.65 (Ar-CH), 28.67 (ring-CH₂)1708 (C=O) ijcps.org

Correlation of Molecular Descriptors with Chromatographic Retention Parameters (e.g., R_M⁰ and log k_w values for lipophilicity description)

The lipophilicity of succinimide derivatives is a critical parameter influencing their pharmacokinetic properties and is often evaluated using chromatographic methods. Quantitative Structure-Retention Relationship (QSRR) studies establish correlations between molecular descriptors and chromatographic retention parameters, such as R_M⁰ (from reversed-phase thin-layer chromatography, RP-TLC) and log k_w (from reversed-phase high-performance liquid chromatography, RP-HPLC), which serve as reliable measures of lipophilicity. researchgate.netnih.govxjtu.edu.cnmdpi.com

For series of N-substituted succinimide derivatives, significant linear relationships have been found between these experimentally determined lipophilicity values and various in silico calculated molecular descriptors. researchgate.net These descriptors often relate to hydrophobicity (e.g., ClogP), molecular size, and electronic properties. Studies on N-phenyl-3-methyl succinimide derivatives, for instance, have demonstrated that chromatographic retention constants can predict bioactivity descriptors related to absorption, distribution, metabolism, and excretion (ADME). researchgate.net

The nature of the substituent on the N-phenyl ring significantly impacts retention and, therefore, lipophilicity. Generally, the introduction of nonpolar, hydrophobic groups (e.g., halogens) increases retention time and thus the lipophilicity value. Conversely, polar groups tend to decrease retention. This relationship allows for the rational design of compounds with desired biopharmaceutical features. researchgate.net

Table 2: Correlation of Substituents with Lipophilicity Descriptors in N-Arylsuccinimide Derivatives

Substituent on N-Aryl RingGeneral Effect on R_M⁰ / log k_wImplication for LipophilicityReference
-H (Phenyl)BaselineBaseline researchgate.net
-CH₃ (Methyl)IncreaseIncreased researchgate.net
-Cl, -Br (Halogen)Significant IncreaseSignificantly Increased researchgate.net
-OCH₃ (Methoxy)Slight Increase/Decrease (Depends on position)Variable researchgate.net
-NO₂ (Nitro)IncreaseIncreased ijcps.org

Effect of Substituents on Thermal and Catalytic Stability Profiles

The stability of the succinimide ring system can be influenced by the substituents attached to it. Thermal stability, for instance, is a crucial factor in the synthesis and application of these compounds. The synthesis of N-substituted succinimides often involves a cyclodehydration step that can be achieved through heating. beilstein-archives.org However, thermal imidization may not be suitable for all derivatives, as some intermediate amido acids can undergo partial thermal degradation, leading to impurities. mdpi.comresearchgate.net The presence of certain functional groups can lower the decomposition temperature, necessitating milder synthesis conditions, such as using polyphosphate ester (PPE) for cyclodehydration. mdpi.com The inherent stability of the imide five-membered ring is known to contribute to the thermal stability of polymers incorporating this structure. google.com

In the context of catalysis, substituents play a dual role. The succinimide core itself can act as a green and reusable organocatalyst for certain reactions, where its catalytic efficiency appears robust and not significantly affected by the electronic properties of substituents on the reacting substrates. nih.gov

Conversely, when the succinimide derivative is the substrate, its stability and reactivity are highly dependent on its substituents. In N-heterocyclic carbene (NHC)-catalyzed reactions, such as the Stetter reaction, a delicate balance exists between the desired reaction and a competing base-induced isomerization of the substrate. acs.orgacs.org The electronic nature of substituents on the aromatic rings of the reactants can significantly affect reaction times; electron-withdrawing groups on aldehyde substrates generally lead to faster reactions compared to electron-donating groups. acs.org Furthermore, in transition-metal-catalyzed C-H activation, the choice of substituents is critical for achieving high yields and selectivities. nih.gov

Stereochemical Effects on Molecular Interactions and Crystal Packing

The three-dimensional arrangement of this compound and its analogs profoundly affects their intermolecular interactions and, consequently, their crystal packing. The introduction of a phenyl group at the C3 position creates a stereogenic center, leading to the existence of enantiomers.

X-ray diffraction studies of related compounds provide significant insight into the solid-state conformation. In N-benzylsuccinimide, the succinimide ring is nearly planar, and there is a significant twist between the planes of the succinimide and benzyl rings, with a dihedral angle of 83.82°. researchgate.net This pronounced twisting is a common feature in N-arylsuccinimides. researchgate.net The crystal packing in these structures is primarily governed by van der Waals forces and weak C-H···O hydrogen bonds, where the carbonyl oxygens act as acceptors. researchgate.net

The stereochemistry at the C3 position directly influences how molecules arrange themselves in a crystal lattice. Studies on racemic and homochiral forms of 3-methyl-3-phenylsuccinimide show that their crystal structures and properties can differ significantly. mdpi.com The packing of racemic 3-phenylsuccinimide derivatives can lead to the formation of conglomerates, where enantiomers crystallize separately. researchgate.net

Hydrogen bonding is a dominant force in the crystal packing of many succinimide derivatives. mdpi.com While N-substituted succinimides lack the N-H donor for the common dimeric or ribbon patterns seen in unsubstituted succinimides, the carbonyl oxygens remain potent hydrogen bond acceptors. mdpi.com In the crystal structure of (E)-3-benzylidene-1-phenyl-succinimide, molecules associate in pairs through intermolecular N-H···O hydrogen bonds, forming a supramolecular six-membered ring. nih.gov The specific interactions and resulting packing motifs are thus highly sensitive to the stereochemical configuration and the presence of other functional groups on the molecule.

Table 3: Crystallographic and Packing Features of Related Succinimide Derivatives

CompoundKey Structural FeatureDominant Intermolecular InteractionsReference
N-BenzylsuccinimideDihedral angle between succinimide and benzyl rings: 83.82°van der Waals forces, weak C-H···O hydrogen bonds researchgate.net
N-PhenylsuccinimideDihedral angle between succinimide and phenyl rings: 59.6°Twisted conformation researchgate.net
(E)-3-Benzylidene-1-phenyl-succinimideSupramolecular six-membered cycle formed by pairs of moleculesIntermolecular N-H···O hydrogen bonds nih.gov
N-(1-phenyl-4-imidazolyl)succinimideDihedral angle between succinimide and imidazole (B134444) rings: 71.9°van der Waals forces, weak C-H···O hydrogen bonds researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

The succinimide (B58015) moiety is a valuable scaffold in synthetic organic chemistry, frequently found in natural products and pharmaceutical drugs. researchgate.net N-substituted succinimides, in particular, are recognized as crucial intermediates and building blocks for constructing more complex molecular architectures. smolecule.comijcps.orgcymitquimica.com Their utility stems from the reactivity of the imide ring system, which can be modified to introduce diverse functionalities.

N-Benzyl-3-phenylsuccinimide and its analogs serve as foundational materials for creating a variety of organic compounds. For example, N-phenylsuccinimide is used in the synthesis of dihydroquinolone, a significant core structure in medicinal chemistry. beilstein-journals.org The general class of N-substituted succinimides is instrumental in the preparation of numerous biologically active natural products and various heterocyclic compounds. ijcps.org Research has demonstrated that the succinimide ring can undergo reactions such as the oxa-Michael addition to form 3-alkoxysuccinimide derivatives, showcasing the ring's susceptibility to nucleophilic attack and its potential for further functionalization. acs.org

The compound can also be modified to create specific derivatives for bioconjugation. A notable example is the synthesis of Benzyl-3-(N-phenylsuccinimide)-thioether, which is designed to form stable thioether linkages for protein modification by leveraging the electrophilic nature of the succinimide ring. nih.gov This highlights the role of the succinimide core as a reactive handle for linking to biological macromolecules. The versatility of these compounds makes them essential starting materials for research in drug discovery and material science. cymitquimica.com

Use in Peptide Synthesis (via N-(Chloroacetoxy)succinimide derivatives)

While not directly used in the peptide backbone, the succinimide scaffold is pivotal in peptide chemistry, particularly through its activated derivatives. A key reagent in this field is N-(Chloroacetoxy)succinimide, which is employed for the specific modification of peptides. doi.org This derivative serves as an efficient acylating agent to introduce a chloroacetyl group onto a peptide, typically at the N-terminus. epo.orgbiorxiv.orgd-nb.info

The primary application of this chloroacetylation is in the synthesis of macrocyclic peptides. biorxiv.org The process involves a multi-step strategy:

A linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS). biorxiv.orgnih.gov

Following the final amino acid coupling, the N-terminal protecting group (e.g., Fmoc) is removed, and the exposed amine is reacted with N-(Chloroacetoxy)succinimide. doi.orgbiorxiv.org

This reaction attaches a chloroacetyl (ClAc) group to the N-terminus of the peptide. d-nb.info

The chloroacetyl group then serves as an electrophile that readily reacts with a nucleophilic side chain, such as the thiol group of a downstream cysteine residue, to form a stable thioether bond, thereby cyclizing the peptide. biorxiv.org

This method is a cornerstone of the Random non-standard Peptides Integrated Discovery (RaPID) system, where initiator reprogramming with an N-chloroacetylated amino acid facilitates the creation of large libraries of macrocyclic peptides for screening against biological targets. biorxiv.orgnih.gov The stability and reactivity of the N-(Chloroacetoxy)succinimide ester make it an ideal tool for this purpose, underscoring the importance of the succinimide framework in creating advanced peptide structures.

Application in Polymer Chemistry (related to N-phenylimide groups in polymer backbones)

The N-phenylimide group, a core feature of this compound, is a valuable component in polymer chemistry for creating materials with desirable properties. google.comelectronicsandbooks.com Polymers incorporating N-phenylimide groups often exhibit excellent thermal stability, good chemical resistance, and improved solubility in organic solvents compared to their unsubstituted counterparts. yonsei.ac.krresearchgate.net

One synthetic strategy involves creating novel monomers that contain the N-phenylimide moiety. For instance, N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid has been synthesized and used in direct polycondensation reactions with various aromatic diamines to produce a new class of cycloaliphatic-aromatic polyamides. yonsei.ac.krresearchgate.net These resulting polyamides demonstrate several advantageous characteristics:

High Thermal Stability : They exhibit glass transition temperatures (Tg) in the range of 190-200°C and decomposition temperatures between 310-323°C. yonsei.ac.krresearchgate.net

Good Solubility : The polymers are soluble in aprotic polar solvents such as DMAc, NMP, and DMF. yonsei.ac.krresearchgate.net

Film-Forming Ability : Transparent, flexible, and tough films can be cast from their solutions. yonsei.ac.krresearchgate.net

Table 1: Properties of Novel Polyamides Containing Pendent N-phenyl Imide Groups

PropertyValue/ObservationReference
Inherent Viscosity0.47-1.05 dL/g yonsei.ac.krresearchgate.net
Glass Transition Temperature (Tg)190-200°C yonsei.ac.krresearchgate.net
Decomposition Temperature (in N₂)310-323°C yonsei.ac.krresearchgate.net
SolubilityGood in aprotic solvents (DMAc, NMP, DMF) yonsei.ac.krresearchgate.net
Film QualityTransparent, flexible, and tough films yonsei.ac.krresearchgate.net

Development of Novel Linker Systems for Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for preparing peptides and other oligomers. The choice of linker, which tethers the growing molecule to the solid support, is critical as it dictates the conditions under which the final product is cleaved. The stability of the imide structure in compounds like this compound makes it a relevant scaffold for the design of novel linker systems.

The development of "safety-catch" linkers, which remain stable throughout the synthesis but can be "activated" for cleavage under specific, mild conditions, is an area of active research. mdpi.com One of the earliest examples is Kenner's sulfonamide linker. mdpi.com This linker is stable to the conditions of both Fmoc- and Boc-based peptide synthesis but can be activated by N-alkylation, allowing for subsequent cleavage by nucleophiles like ammonia (B1221849) or amines. mdpi.com This concept of a stable yet activatable linkage is where imide-based structures could be applied.

While direct application of this compound as a linker is not widely documented, related structures are being explored. For example, new linker designs for solid-phase synthesis have been developed that are cleaved under mild, neutral conditions using samarium(II) iodide. acs.orgresearchgate.net The chemical properties of the succinimide ring—stable under many conditions but reactive toward specific reagents—make it an attractive candidate for creating next-generation linkers. Such linkers could offer cleavage conditions orthogonal to standard protecting group strategies, thereby increasing the efficiency and scope of solid-phase synthesis. mdpi.com

Q & A

Q. What mechanistic insights explain the biological activity of this compound analogs?

  • Answer : Enzyme inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values. Molecular dynamics simulations reveal binding modes to targets like proteases or kinases. Metabolite profiling (LC-HRMS) tracks in vitro/in vivo biotransformation .

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